2,6-Dimethoxybenzoyl isocyanate
Description
These compounds share a benzoyl or phenyl backbone with substituents at the 2- and 6-positions, influencing their reactivity, applications, and safety profiles.
Properties
CAS No. |
4340-40-3 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2,6-dimethoxybenzoyl isocyanate |
InChI |
InChI=1S/C10H9NO4/c1-14-7-4-3-5-8(15-2)9(7)10(13)11-6-12/h3-5H,1-2H3 |
InChI Key |
RVIZNYIWLZDUJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Difluorobenzoyl Isocyanate
2,6-Dimethylphenyl Isocyanate
- CAS No.: 28556-81-2
- Molecular Formula: C₉H₉NO
- Key Uses: Preparation of chiral stationary phases for liquid chromatography . Synthesis of organometallic complexes (e.g., tris(2,6-dimethylphenylimido)methylrhenium(VII)) .
- Commercial Availability : Priced at ¥245/g (98% purity) with global suppliers .
- Structural Analogs : Includes 2,6-diethylphenyl isocyanate (CAS 20458-99-5) and 2,4,6-trimethylphenyl isocyanate (CAS 2958-62-5), which differ in steric bulk .
2,6-Diisopropylphenyl Isocyanate
Toluene-2,6-Diisocyanate (2,6-TDI)
- CAS No.: 91-08-7
- Molecular Formula : C₉H₆N₂O₂
- Key Uses : Production of polyurethane foams and coatings.
- Reactivity : Contains two isocyanate groups, enabling cross-linking in polymers.
Comparative Data Table
Preparation Methods
Triphosgene-Mediated Dehydration of 2,6-Dimethoxybenzamide
The most scalable method for synthesizing 2,6-dimethoxybenzoyl isocyanate involves the reaction of 2,6-dimethoxybenzamide with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions. This approach, adapted from the continuous production of 2,6-difluorobenzoyl isocyanate, proceeds via a two-step mechanism:
-
Formation of an Intermediate Chlorocarbonyl Compound :
Triphosgene reacts with 2,6-dimethoxybenzamide to generate a chlorocarbonyl intermediate, releasing hydrogen chloride (HCl) and carbon monoxide (CO) as byproducts.The reaction is typically conducted in solvents like dichloroethane or toluene at 70–100°C under mild vacuum (-0.005 to -0.02 MPa) to remove gaseous byproducts and drive the equilibrium toward isocyanate formation.
-
Purification via Thin-Film Evaporation :
The crude reaction mixture is passed through a thin-film evaporator at 100–120°C and -0.06 to -0.099 MPa to isolate the isocyanate from unreacted starting materials and solvent.
Key Parameters :
-
Solvent Selection : Dichloroethane and toluene are preferred due to their ability to azeotrope with water, ensuring a moisture-free environment (<0.05% water).
-
Stoichiometry : A molar ratio of 1:0.34–0.37 (benzamide:triphosgene) maximizes yield while minimizing excess reagent.
-
Residence Time : Continuous flow reactors (e.g., tubular reactors) enhance mixing and heat transfer, achieving >98% conversion in optimized setups.
Phosgene-Based Methods
While phosgene offers a traditional route to isocyanates, its high toxicity and handling challenges have led to its replacement by triphosgene in modern syntheses. However, for academic purposes, the reaction of 2,6-dimethoxybenzoyl chloride with ammonia to form the amide, followed by phosgenation, remains a theoretical pathway:
This method is less industrially viable due to safety concerns but is included for completeness.
Critical Process Optimization
Solvent and Temperature Effects
The electron-donating methoxy groups in 2,6-dimethoxybenzamide increase steric hindrance and reduce electrophilicity compared to fluorine-substituted analogs. This necessitates adjustments to reaction conditions:
Elevated temperatures (up to 100°C) mitigate the reduced reactivity caused by methoxy groups, while tighter vacuum control prevents premature solvent evaporation.
Byproduct Management
The methoxy substituents are susceptible to demethylation under strongly acidic conditions, necessitating precise control of HCl removal. Industrial systems employ double-absorption columns with softened water to neutralize HCl, yielding 30% hydrochloric acid as a recoverable byproduct.
Challenges and Mitigation Strategies
Moisture Sensitivity
Isocyanates hydrolyze rapidly in the presence of water, underscoring the need for rigorous drying:
Side Reactions
Methoxy groups can participate in electrophilic substitution under harsh conditions, leading to dimerization or polymerization. Strategies to suppress side reactions include:
-
Low Residence Time : Continuous flow reactors limit exposure to reactive intermediates.
-
Catalyst-Free Conditions : Avoiding catalysts minimizes unintended side pathways.
Yield and Scalability Data
Hypothetical data extrapolated from analogous syntheses:
| Method | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triphosgene, Batch | 90 | Dichloroethane | 92 | 98.5 |
| Triphosgene, Continuous | 100 | Toluene | 96 | 99.2 |
| Phosgene, Batch | 60 | Chlorobenzene | 85 | 97.0 |
Continuous methods outperform batch processes due to better heat and mass transfer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
